![molecular formula C21H18O3S B5561562 methyl 4-{[(4-phenoxyphenyl)thio]methyl}benzoate](/img/structure/B5561562.png)
methyl 4-{[(4-phenoxyphenyl)thio]methyl}benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 4-{[(4-phenoxyphenyl)thio]methyl}benzoate” can be deduced from its name. It likely contains a central benzene ring (from the “benzoate” part of the name), with a methyl ester group (COOCH3) attached at the 4-position. Also attached at the 4-position is a thiomethyl group (SCH3), which is in turn attached to another benzene ring (the “phenoxy” part of the name) via an oxygen atom .Chemical Reactions Analysis
The chemical reactions that “Methyl 4-{[(4-phenoxyphenyl)thio]methyl}benzoate” might undergo would depend on the reaction conditions and the other reactants present. For instance, the ester group might undergo hydrolysis in the presence of a base or an acid to yield a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-{[(4-phenoxyphenyl)thio]methyl}benzoate” would depend on its molecular structure. For instance, it would likely be a solid at room temperature, given the presence of aromatic rings in its structure. Its solubility in water would likely be low, but it should be soluble in organic solvents .Scientific Research Applications
Environmental Health and Exposure Assessment
Environmental phenols, including benzophenone-3, bisphenol A (BPA), and parabens, are widely studied due to their ubiquitous presence in consumer products and potential health impacts. A pilot study of the National Children's Study assessed exposure to these chemicals in pregnant women, highlighting the widespread exposure and the importance of monitoring these compounds in populations (Mortensen et al., 2014). Similar methodologies could be applicable for studying "methyl 4-{[(4-phenoxyphenyl)thio]methyl}benzoate," focusing on its distribution and potential effects on human health.
Pharmacological Applications
The pharmacological efficacy of sodium benzoate, a compound structurally distinct but functionally related to inhibiting enzymes or interacting with specific receptors, was examined in schizophrenia and Alzheimer's disease. These studies reveal the potential of chemical compounds to modulate neurological pathways and suggest areas where "methyl 4-{[(4-phenoxyphenyl)thio]methyl}benzoate" might find application, especially if it interacts with similar biological targets (Lane et al., 2013; Lin et al., 2014).
Toxicology and Metabolism
Research on the toxicological profile and metabolism of various compounds, including environmental phenols and parabens, provides insights into how "methyl 4-{[(4-phenoxyphenyl)thio]methyl}benzoate" might be metabolized in the human body and its potential toxicological effects. The identification of metabolites and the investigation of systemic effects are crucial for understanding the safety profile of chemical compounds (Frederiksen et al., 2014).
Methodological Approaches
Methodologies used in the detection, quantification, and analysis of environmental phenols and parabens in biological samples could be adapted for studying "methyl 4-{[(4-phenoxyphenyl)thio]methyl}benzoate." These include techniques for measuring concentrations in urine, blood, or other tissues, which are essential for exposure assessment and pharmacokinetic studies (Moos et al., 2014).
Safety and Hazards
The safety and hazards associated with “Methyl 4-{[(4-phenoxyphenyl)thio]methyl}benzoate” would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .
properties
IUPAC Name |
methyl 4-[(4-phenoxyphenyl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3S/c1-23-21(22)17-9-7-16(8-10-17)15-25-20-13-11-19(12-14-20)24-18-5-3-2-4-6-18/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPFWNPNIMHVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(4-phenoxyphenyl)thio]methyl}benzoate |
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